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Compound of Interest

Compound Name: (3-Aminophenyl)urea

Cat. No.: B1581141 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Application of (3-
Aminophenyl)urea

Executive Summary
(3-Aminophenyl)urea is a key chemical intermediate whose structural framework is

foundational in modern medicinal chemistry. As a diaryl urea, it belongs to a class of

compounds recognized as a "privileged scaffold" for its remarkable utility in the design of potent

kinase inhibitors.[1] This guide provides a comprehensive technical overview of the molecular

structure, physicochemical properties, synthesis, and analytical characterization of (3-
Aminophenyl)urea. Furthermore, it explores its pivotal role as a foundational building block in

the development of targeted therapeutics, offering field-proven insights and detailed

experimental protocols for researchers, scientists, and drug development professionals.

The Significance of the Aryl Urea Scaffold in
Medicinal Chemistry
The urea functional group, CO(NH₂)₂, is a cornerstone in numerous bioactive compounds and

clinically approved therapies.[2][3] Its ability to form stable, multiple hydrogen bonds with

biological targets, such as the ATP-binding site of protein kinases, makes it an invaluable

pharmacophore in drug design.[3] The diaryl urea motif, exemplified by compounds like (3-
Aminophenyl)urea, is particularly prominent in the development of inhibitors for signaling

pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK

and VEGFR pathways.[1] The FDA-approved multi-kinase inhibitor Sorafenib, a complex diaryl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1581141?utm_src=pdf-interest
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_3_4_Aminophenyl_1_4_chlorophenyl_urea_as_a_Research_Chemical.pdf
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://en.wikipedia.org/wiki/Urea
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266097/
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_3_4_Aminophenyl_1_4_chlorophenyl_urea_as_a_Research_Chemical.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


urea, underscores the therapeutic potential of this chemical class, validating the utility of

simpler building blocks like (3-Aminophenyl)urea in discovery pipelines.[1][4]

Physicochemical Properties of (3-Aminophenyl)urea
A thorough understanding of the physicochemical properties of (3-Aminophenyl)urea is

essential for its handling, formulation, and application in synthetic and biological experiments.

The key properties are summarized below.

Property Value Source(s)

CAS Number 25711-72-2 [5][6][7]

Molecular Formula C₇H₉N₃O [5][6][7]

Molecular Weight 151.17 g/mol [6][7][8]

IUPAC Name (3-aminophenyl)urea [7]

Appearance Solid (form may vary) N/A

Boiling Point 321.03 °C at 760 mmHg [5]

Density 1.35 g/cm³ [5]

Water Solubility 16.38 g/L at 25°C [5]

pKa (Predicted) 14.59 ± 0.50 [5]

XLogP3 0.7 [5][7]

Hydrogen Bond Donors 3 [5]

Hydrogen Bond Acceptors 2 [5]

Canonical SMILES C1=CC(=CC(=C1)NC(=O)N)N [5][7]

Molecular Structure and Conformational Analysis
The molecular architecture of (3-Aminophenyl)urea consists of a central urea moiety flanked

by a phenyl ring, with a primary amine substituted at the meta-position. This arrangement

dictates its chemical reactivity and intermolecular interaction capabilities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_3_4_Aminophenyl_1_4_chlorophenyl_urea_as_a_Research_Chemical.pdf
https://asianpubs.org/index.php/ajchem/article/download/10212/10196
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://sielc.com/urea-3-aminophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenyl_urea
https://www.lookchem.com/404.htm
https://sielc.com/urea-3-aminophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenyl_urea
https://sielc.com/urea-3-aminophenyl
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenyl_urea
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/234401
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenyl_urea
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenyl_urea
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenyl_urea
https://www.benchchem.com/product/b1581141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Structural Features
Urea Core: The planar urea group (-NH-C(=O)-NH-) is the primary site for hydrogen bonding.

It features two hydrogen bond donors (the N-H groups) and two potential acceptors (the

carbonyl oxygen and the nitrogen atoms).[5]

Aromatic System: The phenyl ring provides a rigid scaffold and participates in π-stacking

interactions.

Primary Amine: The amino group (-NH₂) at the C3 position is a key functional handle. It is

nucleophilic and can be readily modified to generate diverse libraries of derivative

compounds for structure-activity relationship (SAR) studies.

Hydrogen Bonding and Crystallography
While specific crystal structure data for (3-Aminophenyl)urea is not readily available in public

databases, analysis of close analogs, such as 1-(2-aminophenyl)-3-phenylurea, provides

valuable insights.[9] In the crystal lattice of this analog, molecules are linked by N-H···O

hydrogen bonds involving the central urea units, forming chains. These chains are further

associated through additional hydrogen bonds from the pendant amino groups.[9] It is highly

probable that (3-Aminophenyl)urea forms similar extensive hydrogen-bonded networks,

contributing to its solid state and influencing its solubility. The molecule possesses three

hydrogen bond donors and two acceptors, facilitating robust intermolecular interactions.[5]

Conformational Flexibility
The primary source of conformational flexibility is the rotation around the C-N bond connecting

the phenyl ring to the urea moiety. The dihedral angle between the phenyl ring and the mean

plane of the urea unit is a critical parameter influencing how the molecule fits into a target's

binding pocket. In the related structure of 1-(2-aminophenyl)-3-phenylurea, the dihedral angles

between the urea plane and the two phenyl rings are 47.0° and 84.4°, respectively, indicating a

non-planar conformation.[9] A similar twisted conformation is expected for (3-
Aminophenyl)urea.
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The synthesis of diaryl ureas is a well-established process in organic chemistry, typically

involving the reaction between an aromatic amine and an aromatic isocyanate.[1][4]

General Synthetic Strategy
The most common and versatile method involves the nucleophilic addition of an amine to an

isocyanate. For (3-Aminophenyl)urea, this can be approached in two primary ways, as

illustrated below. The key step often involves the in-situ or prior generation of an isocyanate

from a corresponding amine using a phosgenating agent like triphosgene.[4] An alternative

pathway involves the reduction of a nitro-group precursor.[5]
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Route A: Isocyanate Addition Route B: Nitro Reduction

3-Phenylenediamine

(3-Aminophenyl)urea
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Isocyanate Precursor
(e.g., Potassium Isocyanate) (3-Nitrophenyl)urea

(3-Aminophenyl)urea

Reduction
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(e.g., H₂, Pd/C)

(3-Aminophenyl)urea
(Core Scaffold)

Primary Amine (-NH₂)
(Reactive Handle)

Urea Moiety
(H-Bonding Region)

Diverse Chemical Libraries

Derivatization
(Amide coupling, etc.)

Kinase ATP-Binding Pocket

Binding Interaction

Potent & Selective
Kinase Inhibitors

(e.g., Sorafenib Analogs)

SAR Screening
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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